

# physical and chemical properties of 1-methyl-2-undecyl-4(1H)-quinolone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-methyl-2-undecyl-4(1H)-quinolone

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## An In-depth Technical Guide to 1-methyl-2-undecyl-4(1H)-quinolone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-methyl-2-undecyl-4(1H)-quinolone** is a quinolone alkaloid belonging to a class of compounds known for their diverse biological activities. While experimental data on this specific molecule is limited, its structural analogues have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and as signaling molecules in bacterial communication. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of **1-methyl-2-undecyl-4(1H)-quinolone**, drawing on computed data and experimental findings from closely related compounds. It also outlines detailed synthetic protocols and visualizes key biological pathways to support further research and drug development efforts.

### Physical and Chemical Properties

Quantitative data for **1-methyl-2-undecyl-4(1H)-quinolone** is primarily based on computational models due to a scarcity of direct experimental studies. The following tables

summarize the available data for the target compound and its close structural analogues to provide a comparative reference.

Table 1: Physical and Chemical Properties of **1-methyl-2-undecyl-4(1H)-quinolone**

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>31</sub> NO	PubChem
Molecular Weight	313.48 g/mol	PubChem
CAS Number	59443-02-6	DC Chemicals[1]
Physical Description	Solid (Predicted)	N/A
XLogP3	6.9	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	10	PubChem
Exact Mass	313.24056457 g/mol	PubChem
Monoisotopic Mass	313.24056457 g/mol	PubChem
Topological Polar Surface Area	20.3 Å <sup>2</sup>	PubChem
Heavy Atom Count	23	PubChem
Complexity	390	PubChem

Table 2: Comparative Experimental Data of Structural Analogues

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Physical Description	Source
1-methyl-2-nonyl-4(1H)-quinolone	C <sub>19</sub> H <sub>27</sub> NO	285.4	71 - 75	Solid	PubChem[2]
2-undecyl-4(1H)-quinolone	C <sub>20</sub> H <sub>29</sub> NO	299.5	130 - 132	Solid	PubChem[3]
4-hydroxy-1-methyl-2(1H)-quinolone	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	175.18	269 - 271	Powder	Sigma-Aldrich[4]
1-methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone	C <sub>21</sub> H <sub>29</sub> NO	311.46	N/A	Colorless Oil	DC Chemicals[5]

## Spectral Data (Comparative)

No specific experimental spectral data for **1-methyl-2-undecyl-4(1H)-quinolone** has been identified. However, data from its analogues can provide valuable insights for characterization.

Table 3: Spectral Data of Analogous Compounds

Compound	<sup>13</sup> C NMR Data	Mass Spectrometry Data	Source
1-methyl-2-nonyl-4(1H)-quinolone	Available	MS-MS and LC-MS data available	PubChem[2]
1-methyl-2-[(Z)-5-undecenyl]-4(1H)-quinolone	Available	Not specified	SpectraBase[6]
2-undecyl-4(1H)-quinolone	Not specified	MS-MS and LC-MS data available	PubChem[3]

## Experimental Protocols: Synthesis of 2-Alkyl-4(1H)-quinolones

The synthesis of **1-methyl-2-undecyl-4(1H)-quinolone** can be achieved through established methods for 2-alkyl-4(1H)-quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions.[7][8][9][10][11] The subsequent N-methylation can be performed as a final step.

### General Protocol via Conrad-Limpach Reaction

This method involves the condensation of an aniline with a  $\beta$ -ketoester, followed by thermal cyclization.[8][10]

#### Step 1: Synthesis of Ethyl 3-oxotetradecanoate

- Reactants: Ethyl lauroylacetate and a suitable base (e.g., sodium ethoxide).
- Procedure: To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl lauroylacetate at room temperature. The mixture is stirred for several hours to facilitate the Claisen condensation. After completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield ethyl 3-oxotetradecanoate.

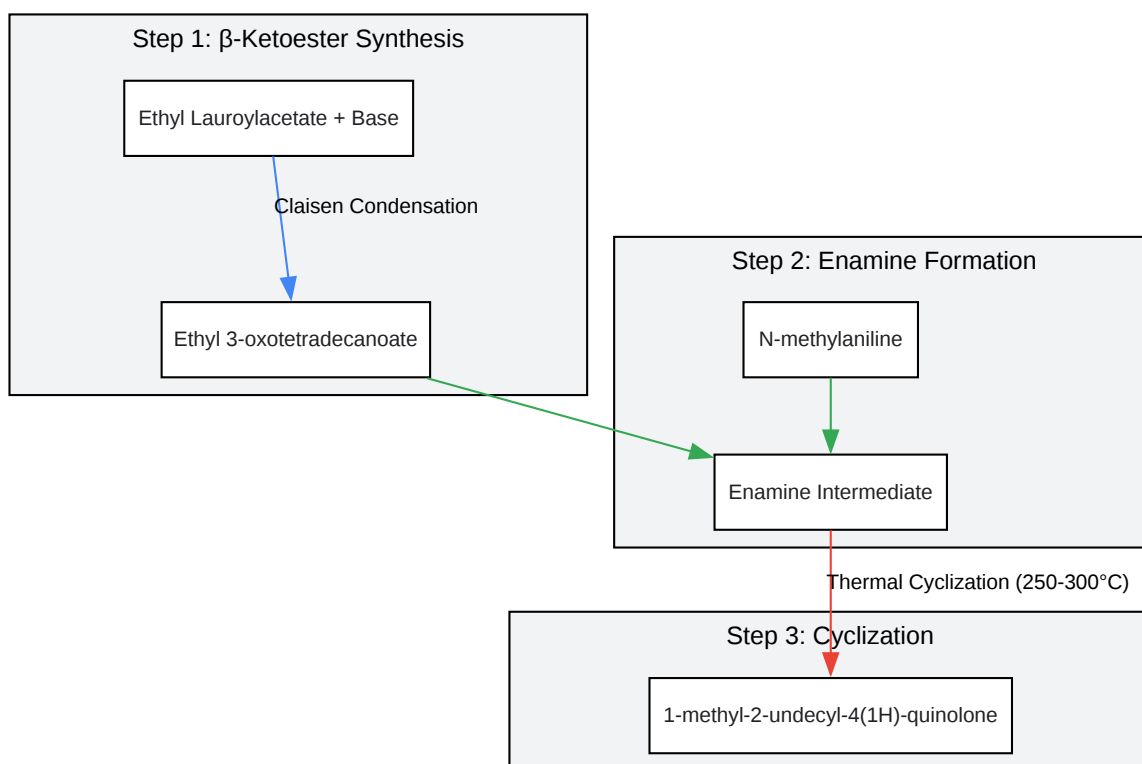
#### Step 2: Condensation with N-methylaniline

- Reactants: Ethyl 3-oxotetradecanoate and N-methylaniline.

- Procedure: An equimolar mixture of ethyl 3-oxotetradecanoate and N-methylaniline is heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction is monitored by the removal of water, often using a Dean-Stark apparatus. The resulting enamine intermediate is then purified.

### Step 3: Thermal Cyclization

- Reactants: The enamine intermediate from Step 2.
- Procedure: The purified enamine is heated to a high temperature (typically 250-300 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[9] This induces an intramolecular cyclization to form **1-methyl-2-undecyl-4(1H)-quinolone**. The product is then isolated and purified by recrystallization or chromatography.



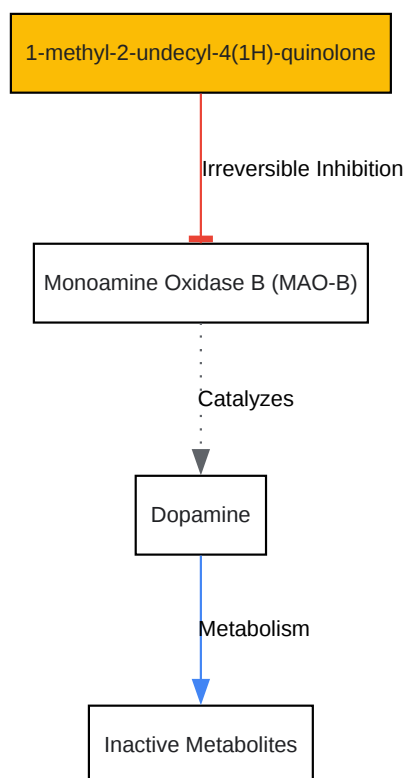
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## Conrad-Limpach Synthesis Workflow

## Biological Activity and Signaling Pathways

### Inhibition of Monoamine Oxidase B (MAO-B)

**1-methyl-2-undecyl-4(1H)-quinolone** has been identified as a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B).[12] It exhibits an IC<sub>50</sub> of 15.3  $\mu$ M and a K<sub>i</sub> of 9.91  $\mu$ M for MAO-B, with no inhibitory effect on MAO-A.[12] This selectivity makes it a compound of interest for neuroprotective and therapeutic applications in neurodegenerative diseases such as Parkinson's disease.



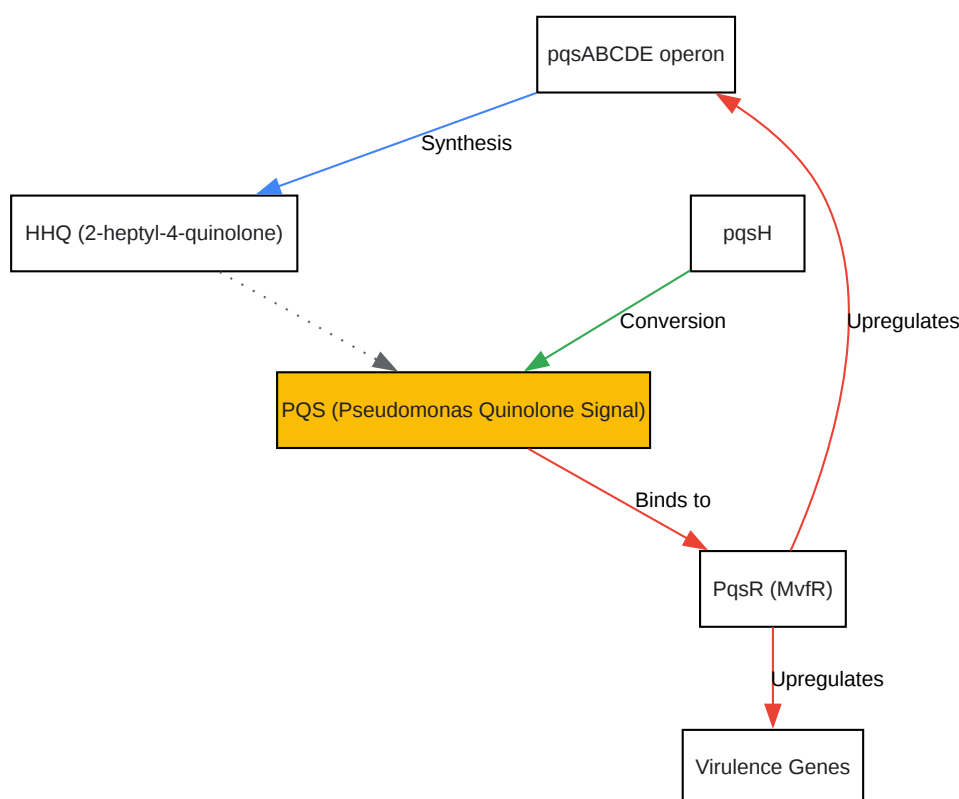
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## MAO-B Inhibition Mechanism

## Role in Bacterial Quorum Sensing

Many 2-alkyl-4(1H)-quinolones are known to function as signaling molecules in the quorum-sensing system of the bacterium *Pseudomonas aeruginosa*. This system regulates the expression of virulence factors and biofilm formation. While the direct involvement of **1-methyl-2-undecyl-4(1H)-quinolone** has not been confirmed, its structural similarity to the *Pseudomonas* Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, suggests a potential role in similar pathways.

The PQS system is a complex regulatory network. The synthesis of PQS precursors, such as 2-heptyl-4-quinolone (HHQ), is mediated by the pqsABCDE operon. HHQ can then be converted to the more active PQS by the monooxygenase PqsH. PQS, in turn, binds to the transcriptional regulator PqsR (also known as MvfR), leading to the upregulation of virulence genes and the pqs operon itself, creating a positive feedback loop.



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### Pseudomonas Quinolone Signal (PQS) Pathway

## Safety and Handling

According to the available safety data sheet, **1-methyl-2-undecyl-4(1H)-quinolone** is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.<sup>[1]</sup> Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. It should be stored at -20°C in powder form or at -80°C in a solvent, away from direct sunlight and sources of ignition.<sup>[1]</sup>

## Conclusion

**1-methyl-2-undecyl-4(1H)-quinolone** is a promising molecule with potential applications in neurotherapeutics due to its selective MAO-B inhibition. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties, synthesis, and biological context based on available data and the behavior of its structural analogues. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [physical and chemical properties of 1-methyl-2-undecyl-4(1H)-quinolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119169#physical-and-chemical-properties-of-1-methyl-2-undecyl-4-1h-quinolone]

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